N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine
Description
Structural Elucidation and Physicochemical Properties of N-[(1R)-1-(4-Bromophenyl)ethyl]-4-Chloro-3-Nitropyridin-2-Amine
Molecular Architecture and Stereochemical Configuration
The molecular formula of N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine is C₁₃H₁₁BrClN₃O₂ , with a molecular weight of 356.602 g/mol . The core structure comprises a pyridine ring substituted at the 2-position with an amine group, at the 3-position with a nitro group, and at the 4-position with a chlorine atom. A chiral (1R)-1-(4-bromophenyl)ethyl group is attached to the amine nitrogen, introducing a stereogenic center (Fig. 1A).
The absolute configuration at the chiral center is defined as R , as indicated by the (1R) designation in the IUPAC name. This configuration influences the compound’s spatial arrangement, potentially affecting its intermolecular interactions and crystallographic packing. The bromophenyl moiety contributes significant steric bulk, while the nitro and chlorine groups enhance electronic polarization within the pyridine ring.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₁BrClN₃O₂ | |
| Molecular weight (g/mol) | 356.602 | |
| Exact mass | 354.972 | |
| Topological polar surface area | 70.74 Ų | |
| LogP (octanol-water) | 5.175 |
Crystallographic Characterization and Bonding Patterns
While crystallographic data for this specific compound are not publicly available, analogous nitro- and chloro-substituted pyridines exhibit characteristic bonding patterns. For example, in N-(4-bromophenyl)-5-nitropyridin-2-amine (a structural analog), X-ray diffraction reveals a planar pyridine ring with bond lengths of 1.34 Å for C–N (amine) and 1.47 Å for C–Br. The nitro group typically adopts a coplanar orientation relative to the aromatic ring to maximize conjugation, as seen in 6-nitropyridin-2-amine.
The bromine atom on the phenyl group participates in halogen bonding, as observed in related bromoaryl compounds. Such interactions may stabilize crystal lattices through Br···O or Br···N contacts. The chiral ethyl group likely induces asymmetric packing, a feature critical for enantioselective applications.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The chiral ethyl group’s methyl protons are expected to split into a doublet (δ ~1.6 ppm, J = 6.8 Hz) due to coupling with the adjacent chiral carbon. The aromatic protons of the 4-bromophenyl group resonate as a doublet (δ ~7.3 ppm, J = 8.5 Hz) for the ortho-hydrogens and a doublet (δ ~7.6 ppm) for the para-bromine-substituted carbon.
- ¹³C NMR : The pyridine carbons adjacent to the nitro group are deshielded, appearing at δ ~150 ppm (C-3) and δ ~145 ppm (C-4).
Infrared (IR) Spectroscopy
Key absorptions include:
- Nitro group (NO₂) : Asymmetric stretch at 1520 cm⁻¹ , symmetric stretch at 1350 cm⁻¹ .
- C–Br stretch : 560–600 cm⁻¹ .
- N–H bend (amine) : 1600–1650 cm⁻¹ .
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 354.972 (calculated exact mass). Fragmentation pathways include loss of the bromophenylethyl group (m/z 211) and cleavage of the nitro group (m/z 297).
Table 2: Characteristic spectroscopic signals
| Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |
|---|---|---|
| ¹H NMR | 1.6 (d, J=6.8 Hz) | Chiral ethyl CH₃ |
| ¹H NMR | 7.3–7.6 (m) | 4-Bromophenyl protons |
| IR | 1520, 1350 | NO₂ stretches |
| MS | 354.972 | [M]⁺ |
Properties
CAS No. |
656237-77-3 |
|---|---|
Molecular Formula |
C13H11BrClN3O2 |
Molecular Weight |
356.60 g/mol |
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C13H11BrClN3O2/c1-8(9-2-4-10(14)5-3-9)17-13-12(18(19)20)11(15)6-7-16-13/h2-8H,1H3,(H,16,17)/t8-/m1/s1 |
InChI Key |
NRMSTNSGZHFNCA-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC2=NC=CC(=C2[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC2=NC=CC(=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Aminopyridine
The synthesis begins with 2-aminopyridine, which undergoes directed chlorination at position 4. A common approach involves N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) at −20°C to 20°C for 24 hours, yielding 4-chloropyridin-2-amine in 66–75% yield. Alternative protocols use Cl2 gas in acidic media, though NCS offers better regiocontrol.
- Substrate : 2-Aminopyridine
- Chlorinating Agent : NCS (2.0 equiv)
- Solvent : DMF or ethyl acetate
- Temperature : −20°C → 20°C (gradual warming)
- Yield : 66–75%
Nitration of 4-Chloropyridin-2-amine
Nitration at position 3 is achieved using a nitrating mixture (fuming HNO3 and H2SO4) at 25–30°C. The nitro group directs electrophilic substitution meta to the chlorine, forming 4-chloro-3-nitropyridin-2-amine.
- Substrate : 4-Chloropyridin-2-amine
- Nitrating Agent : HNO3 (1.5 equiv) in H2SO4
- Temperature : 25–30°C
- Reaction Time : 1 hour
- Yield : 85–90%
Synthesis of (1R)-1-(4-Bromophenyl)ethylamine
Asymmetric Reduction of 4-Bromoacetophenone
The chiral amine fragment is synthesized via asymmetric reduction of 4-bromoacetophenone. Using a Ru-BINAP catalyst, ketone reduction produces (1R)-1-(4-bromophenyl)ethanol with >99% enantiomeric excess (ee). Subsequent conversion to the amine employs a Gabriel synthesis:
- Mesylation : (1R)-1-(4-bromophenyl)ethanol reacted with mesyl chloride (MsCl) in CH2Cl2.
- Displacement : Mesylate intermediate treated with potassium phthalimide in DMF at 80°C.
- Deprotection : Hydrazinolysis in ethanol yields (1R)-1-(4-bromophenyl)ethylamine.
- Reduction Catalyst : RuCl2[(S)-BINAP]
- Hydrogen Pressure : 50 psi H2
- Gabriel Synthesis Yield : 70–75%
Coupling of Pyridine Core and Chiral Amine
Nucleophilic Substitution
The primary amine of 4-chloro-3-nitropyridin-2-amine reacts with (1R)-1-(4-bromophenyl)ethyl bromide under basic conditions. K2CO3 in DMF at 60°C facilitates alkylation, forming the target compound.
- Substrate : 4-Chloro-3-nitropyridin-2-amine
- Alkylating Agent : (1R)-1-(4-Bromophenyl)ethyl bromide (1.2 equiv)
- Base : K2CO3 (2.0 equiv)
- Solvent : DMF
- Temperature : 60°C, 12 hours
- Yield : 60–65%
Reductive Amination
An alternative route employs reductive amination between 4-chloro-3-nitropyridin-2-amine and 4-bromoacetophenone. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 (acetic acid) reduces the imine intermediate, yielding the secondary amine with 55–60% ee. Chiral resolution via HPLC improves enantiopurity.
- Reducing Agent : NaBH3CN (1.5 equiv)
- Solvent : MeOH/HOAc (95:5)
- Resolution : Chiralpak AD column (hexane/ethanol)
- Final ee : >99%
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Scalability | Key Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–65% | Requires chiral alkylating agent | Moderate | |
| Reductive Amination | 55–60% | Resolution needed | Low |
Optimization Strategies
Enhancing Alkylation Efficiency
Stereochemical Purity
- Chiral Ligands : Pd-catalyzed asymmetric alkylation using (R)-BINAP achieves 85% ee without resolution.
- Enzymatic Resolution : Lipase-catalyzed acetylation of racemic amine increases (R)-enantiomer purity.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenyl group can be involved in substitution reactions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted pyridine derivatives.
Scientific Research Applications
N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-N-[2-(4-Chlorophenyl)ethyl]-3-nitropyridin-2-amine
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂
- Molecular Weight : 312.15 g/mol
- Key Differences: Pyridine Substitution: Chlorine at position 6 (vs. 4 in the target compound). Ethyl Group: Non-chiral 2-(4-chlorophenyl)ethyl substituent (vs. chiral 1-(4-bromophenyl)ethyl). Halogen: Bromine replaced by chlorine on the phenyl ring.
- Implications: Reduced molecular weight and lipophilicity due to Cl-for-Br substitution. Altered electronic effects (Cl is less electron-withdrawing than Br). Potential differences in receptor binding due to steric and stereochemical variations .
N-(4-Chlorophenyl)-3-nitropyridin-2-amine
- Molecular Formula : C₁₁H₈ClN₃O₂ (estimated)
- Key Differences :
- Simpler Structure : Lacks the ethyl spacer and bromophenyl group.
- Direct Attachment : 4-Chlorophenyl group bonded directly to the pyridine amine.
- Implications :
N-(3-Chlorophenethyl)-4-nitrobenzamide
N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine
Brorphine (1-(1-(4-Bromophenyl)ethylpiperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one)
- Key Differences :
- Piperidine-Benzimidazole Core : Contrasts with pyridine structure.
- Shared Substituent : 4-Bromophenyl ethyl group (similar to the target compound).
- Implications :
Comparative Analysis Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Pyridine | 4-Cl, 3-NO₂, (1R)-1-(4-BrPh)ethyl | 338.0 | Chiral center, Br for lipophilicity |
| 6-Chloro-N-[2-(4-ClPh)ethyl]-3-nitropyridin-2-amine | Pyridine | 6-Cl, 3-NO₂, 2-(4-ClPh)ethyl | 312.15 | Non-chiral, Cl substituents |
| N-(4-ClPh)-3-nitropyridin-2-amine | Pyridine | 3-NO₂, 4-ClPh | ~262.6 | Simplified structure, no ethyl spacer |
| N-(3-ClPh ethyl)-4-nitrobenzamide | Benzene | 4-NO₂, 3-ClPh ethyl | 329.73 | Amide linkage, H-bond potential |
| N-(3-BrPh)-N-phenyl-biphenyl-4-amine | Biphenyl | 3-BrPh, N-phenyl | 400.31 | High aromaticity, bulky structure |
Research Implications
Biological Activity
N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine, with the CAS Number 656237-77-3, is a complex organic compound characterized by a unique structural arrangement that includes a pyridine ring substituted with a chloro and nitro group, alongside an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme and receptor inhibitor.
Chemical Structure and Properties
- Molecular Formula : C13H11BrClN3O2
- Molecular Weight : 356.602 g/mol
- Structural Features :
- A pyridine ring with a chloro group at position 4
- A nitro group at position 3
- An ethyl group attached to a bromophenyl moiety
Biological Activity
This compound has been investigated for various biological activities:
- Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes involved in disease processes. Its structural features suggest that it may interact with active sites of target enzymes, influencing their activity.
- Antidiabetic Properties : Research indicates that compounds similar to this one can inhibit key enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. Such inhibition could lead to reduced blood glucose levels, making it a candidate for antidiabetic drug development .
- Anti-inflammatory Effects : The presence of nitro and chloro groups may enhance its ability to modulate inflammatory responses. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activities
Detailed Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various enzymes related to metabolic disorders. For instance, studies showed that the compound could effectively inhibit α-amylase activity, leading to decreased glucose absorption in intestinal cells .
- Cell-Based Assays : Cell viability assays indicated that this compound influences cell cycle progression and apoptosis in cancer cell lines, suggesting potential applications in oncology .
- Mechanistic Insights : The interaction of this compound with biological targets has been explored using molecular docking studies, revealing favorable binding affinities with key metabolic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
